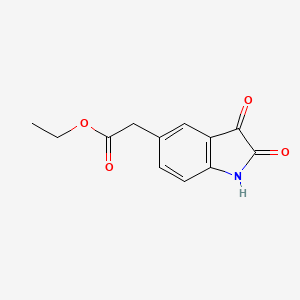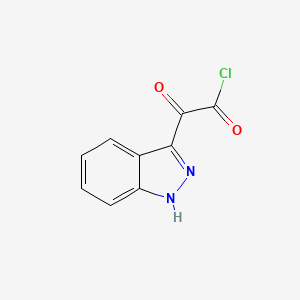![molecular formula C14H18O5 B8703832 ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B8703832.png)
ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, a methoxybenzyloxy moiety, and a ketone functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate typically involves the esterification of 4-(4-methoxybenzyloxy)-3-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: 4-(4-methoxybenzyloxy)-3-oxobutyric acid.
Reduction: Ethyl 4-(4-methoxybenzyloxy)-3-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate has found applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved in its action include the modulation of metabolic processes and the regulation of gene expression.
Comparaison Avec Des Composés Similaires
ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-methoxybenzyloxy)-3-hydroxybutyrate: This compound differs by having a hydroxyl group instead of a ketone group, which affects its reactivity and applications.
Ethyl 4-(4-methoxybenzyloxy)-3-oxopentanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C14H18O5 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate |
InChI |
InChI=1S/C14H18O5/c1-3-19-14(16)8-12(15)10-18-9-11-4-6-13(17-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
KKLSLLOMCWWIBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)COCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol](/img/structure/B8703813.png)


![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)



